molecular formula C10H15N3O5 B12392325 4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]pyrimidin-2-one

4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]pyrimidin-2-one

Cat. No.: B12392325
M. Wt: 257.24 g/mol
InChI Key: KPPPLADORXGUFI-APFQGHBGSA-N
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Description

4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]pyrimidin-2-one is a complex organic compound belonging to the class of nucleosides. It is structurally characterized by a pyrimidine base attached to a sugar moiety, which includes multiple hydroxyl groups. This compound is significant in various biochemical and pharmaceutical applications due to its structural similarity to naturally occurring nucleosides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]pyrimidin-2-one typically involves the condensation of a pyrimidine derivative with a sugar moiety. The reaction conditions often require the use of protecting groups to ensure selective reactions at specific sites on the molecule. Common reagents include bases like sodium hydride and solvents such as dimethylformamide. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of sensitive intermediates .

Industrial Production Methods

Industrial production of this compound may involve enzymatic synthesis, where enzymes catalyze the formation of the nucleoside from its constituent parts. This method is advantageous due to its specificity and mild reaction conditions, which reduce the formation of unwanted by-products. Alternatively, chemical synthesis on an industrial scale may employ automated synthesizers to streamline the process and ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]pyrimidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the nucleoside, and substituted compounds with various functional groups replacing the amino group .

Scientific Research Applications

4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]pyrimidin-2-one has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]pyrimidin-2-one involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This interference can inhibit the replication of viruses and the proliferation of cancer cells. The compound targets enzymes involved in nucleic acid metabolism, such as polymerases and reverse transcriptases, disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]pyrimidin-2-one is unique due to its specific arrangement of hydroxyl groups and the presence of an amino group on the pyrimidine base. This unique structure imparts distinct biochemical properties, making it valuable in various research and therapeutic applications .

Properties

Molecular Formula

C10H15N3O5

Molecular Weight

257.24 g/mol

IUPAC Name

4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C10H15N3O5/c1-4(14)8-6(15)7(16)9(18-8)13-3-2-5(11)12-10(13)17/h2-4,6-9,14-16H,1H3,(H2,11,12,17)/t4-,6?,7+,8-,9-/m1/s1

InChI Key

KPPPLADORXGUFI-APFQGHBGSA-N

Isomeric SMILES

C[C@H]([C@@H]1C([C@@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O)O

Canonical SMILES

CC(C1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)O

Origin of Product

United States

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